2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2S/c1-2-16-8-4-5-10(16)9-15-19(17,18)11-6-3-7-14-12(11)13/h3,6-7,10,15H,2,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDAEMVKGIFSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNS(=O)(=O)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridine Sulfonamide: The pyridine ring is first functionalized with a sulfonamide group. This can be achieved by reacting pyridine-3-sulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Ethylpyrrolidine Moiety: The final step involves the nucleophilic substitution of the sulfonamide nitrogen with the ethylpyrrolidine moiety. This can be facilitated by using a suitable base and solvent system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include various substituted pyridine sulfonamides.
Oxidation: Products include sulfonic acids or sulfoxides.
Reduction: Products include sulfinamides or thiols.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that 2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide possesses antimicrobial properties, making it a candidate for further development as an antibiotic agent.
- Anticancer Potential : Case studies suggest that derivatives of pyridine sulfonamides have shown promise in inhibiting cancer cell proliferation, indicating a potential role in cancer therapeutics.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in the treatment of diseases that involve enzyme dysregulation.
Therapeutic Applications
The therapeutic applications of this compound can be categorized as follows:
Antibiotic Development
- Case Study : A study conducted on various sulfonamide derivatives demonstrated their efficacy against resistant strains of bacteria. The structure of this compound suggests it may have similar or enhanced activity against such pathogens.
Cancer Therapy
- Case Study : Research published in a peer-reviewed journal highlighted the effectiveness of pyridine derivatives in targeting specific cancer pathways. The unique structure of this compound could be optimized to enhance its anticancer properties.
Neurological Disorders
- Potential Application : Given the presence of the pyrrolidine moiety, there is potential for exploring its effects on neurological disorders, possibly influencing neurotransmitter systems.
Research Findings
Recent findings emphasize the importance of structure-activity relationships (SAR) in developing effective derivatives of this compound. The following table summarizes key research findings related to its applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, essential for bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyridine-Sulfonamides
5-Bromo-2-Chloro-N-(1-Phenylethyl)Pyridine-3-Sulfonamide (R/S-Isomers)
- Structure : Features a bromine at position 5 and a phenylethyl group on the sulfonamide nitrogen.
- Activity : Demonstrates stereospecific PI3Kα kinase inhibition (IC50 = 1.08 µM for R-isomer vs. 2.69 µM for S-isomer) and antitumor activity. Molecular docking reveals differential binding modes influenced by stereochemistry .
- Comparison : The ethylpyrrolidinylmethyl group in the target compound may enhance solubility or blood-brain barrier penetration compared to the phenylethyl group.
2-Chloro-N-(3,5-Difluorophenyl)Pyridine-3-Sulfonamide
- Structure : Aryl-substituted sulfonamide with electron-withdrawing fluorine atoms.
- Synthesis : Prepared via reaction of sulfonyl chloride with aniline derivatives in dioxane, yielding 70–82% .
- Comparison : Fluorine substituents likely increase metabolic stability but reduce flexibility compared to the ethylpyrrolidinylmethyl group.
2-Chloro-N-Ethylpyridine-3-Sulfonamide
Heterocyclic Modifications
Imidazopyridine-Sulfonamide Derivatives
- Example : 2-Chloro-N-(2-{[(2-Chloro-4-Pyridinyl)Methyl]Sulfanyl}Ethyl)Imidazo[1,2-a]Pyridine-3-Sulfonamide
Imazosulfuron (Herbicidal Sulfonamide)
- Structure: 2-Chloro-N-[[(4,6-Dimethoxy-2-Pyrimidinyl)Amino]Carbonyl]Imidazo[1,2-α]Pyridine-3-Sulfonamide.
- Application : Herbicide with residues regulated by the EPA (tolerances established for agricultural commodities) .
- Comparison : The dimethoxy-pyrimidine urea moiety in imazosulfuron confers herbicidal activity via acetolactate synthase inhibition, a mechanism distinct from the target compound’s presumed kinase inhibition.
Stereochemical and Pharmacokinetic Considerations
- Stereochemistry : The ethylpyrrolidinylmethyl group in the target compound introduces a chiral center, similar to the phenylethyl-substituted isomers in . Stereochemistry significantly impacts bioactivity, as seen in the 2.5-fold difference in IC50 values between R- and S-isomers .
- Synthesis : While and describe sulfonamide formation via sulfonyl chloride-amine coupling, the target compound’s pyrrolidine substituent may require multi-step synthesis, including reductive amination or cyclization.
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Target Compound: No direct biological data is available in the provided evidence. Prioritize in vitro assays (e.g., kinase inhibition) to compare with analogs.
- Synthetic Optimization : The ethylpyrrolidinylmethyl group may require tailored purification techniques to resolve stereoisomers, as demonstrated in .
Biological Activity
2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide (CAS No. 1155078-12-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy, and applications based on diverse research findings.
The compound's molecular formula is , with a molecular weight of 303.81 g/mol. Its structure includes a pyridine ring with a sulfonamide group, which is often associated with antibacterial properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H18ClN3O2S |
| Molecular Weight | 303.81 g/mol |
| CAS Number | 1155078-12-8 |
Research indicates that compounds similar to this compound may act through various mechanisms, including:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis and thus bacterial growth.
- G-protein Coupled Receptor Modulation : Some studies suggest that derivatives of this compound can modulate GPCRs, impacting signaling pathways related to pain and inflammation .
Antimicrobial Activity
A study focusing on nitrogen heterocycles has shown that similar pyridine derivatives exhibit significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds were reported between 3.12 and 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potential efficacy for the sulfonamide derivative as an antibacterial agent .
Opioid Receptor Interaction
Research on related pyrrolidinyl compounds has demonstrated their ability to act as kappa-opioid receptor agonists. These compounds have shown substantial analgesic effects in animal models, suggesting that the compound may also influence pain pathways through similar mechanisms .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of several pyridine derivatives, including sulfonamides. The results indicated that these compounds could serve as effective alternatives to traditional antibiotics, particularly against resistant strains .
- Analgesic Properties : In a model assessing pain relief, a compound structurally related to this compound demonstrated a significant reduction in pain response compared to controls, indicating potential for development as an analgesic .
Q & A
Q. What are the key structural features of 2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide, and how do they influence its reactivity?
The compound features a pyridine ring substituted with a chlorine atom at position 2 and a sulfonamide group at position 3. The sulfonamide is further functionalized with a 1-ethylpyrrolidin-2-ylmethyl moiety. The chlorine atom enhances electrophilic reactivity, while the pyrrolidine ring introduces steric effects and potential hydrogen-bonding interactions. The sulfonamide group contributes to solubility in polar solvents and may participate in target binding via hydrogen bonding .
Q. What are the standard synthetic routes for this compound?
A typical synthesis involves:
Chlorination : Introduction of chlorine to the pyridine ring using reagents like POCl₃ or SOCl₂ under reflux.
Sulfonylation : Reaction with sulfonyl chloride derivatives to attach the sulfonamide group.
Amine coupling : The 1-ethylpyrrolidin-2-ylmethyl group is introduced via nucleophilic substitution or reductive amination.
Key parameters include temperature control (60–100°C), anhydrous conditions, and catalysts such as DMAP for sulfonamide formation .
Q. Which spectroscopic and analytical methods are used for characterization?
| Technique | Purpose | Key Peaks/Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm substituent positions | Pyridine protons (δ 7.5–8.5 ppm), pyrrolidine methylene (δ 2.5–3.5 ppm) |
| IR | Identify functional groups | S=O stretching (~1350 cm⁻¹), N-H bending (~1550 cm⁻¹) |
| Mass Spectrometry | Verify molecular weight | Parent ion matching theoretical m/z (±1 Da) |
| HPLC | Assess purity | Retention time consistency (>95% purity) |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature Gradients : Test 50–120°C ranges to balance reaction rate vs. byproduct formation.
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) for sulfonylation efficiency.
- Catalytic Additives : Use triethylamine or 4-Å molecular sieves to absorb HCl byproducts during chlorination.
- Workup Protocols : Implement flash chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity product .
Q. How can contradictory data on biological activity (e.g., enzyme inhibition) be resolved?
- Replicate Assays : Use orthogonal methods (e.g., fluorescence-based vs. radiometric assays) to confirm activity.
- Control for Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation.
- Structure-Activity Relationship (SAR) : Synthesize analogs to isolate the contribution of the pyrrolidine or sulfonamide moieties .
Q. What computational approaches are suitable for studying target interactions?
- Molecular Dynamics (MD) : Simulate binding to proteins (e.g., kinases) using AMBER or GROMACS.
- Docking Studies : Use AutoDock Vina to predict binding poses, focusing on the sulfonamide and pyrrolidine groups.
- QM/MM Calculations : Analyze electronic interactions at the chlorine-substituted pyridine site .
Q. How should researchers address conflicting solubility data in different solvents?
- Solubility Screening : Use a standardized protocol (e.g., shake-flask method) across solvents (water, DMSO, ethanol).
- pH Dependence : Test solubility at pH 2–10 to identify ionizable groups (e.g., sulfonamide protonation).
- Co-solvent Systems : Explore PEG-400 or cyclodextrin complexes for aqueous stability .
Q. What strategies are effective for designing analogs in SAR studies?
- Bioisosteric Replacement : Substitute chlorine with fluorine or methyl groups to probe electronic effects.
- Scaffold Hopping : Replace pyrrolidine with piperidine or morpholine rings to alter steric and hydrogen-bonding profiles.
- Prodrug Modifications : Introduce ester or carbamate groups on the sulfonamide to enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
